2,2-Dichlorocyclopropyl isocyanate

Übersicht

Beschreibung

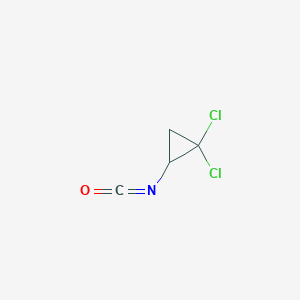

2,2-Dichlorocyclopropyl isocyanate is an organic compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an isocyanate group. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and potential for forming various derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorocyclopropyl isocyanate typically involves the reaction of 2,2-dichlorocyclopropylamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:

2,2-Dichlorocyclopropylamine+Phosgene→2,2-Dichlorocyclopropyl isocyanate+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as alternative reagents .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dichlorocyclopropyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with alcohols, amines, and thiols to form carbamates, ureas, and thiourethanes, respectively.

Hydrolysis: Reacts with water to form carbamic acid derivatives.

Substitution: Undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Alcohols and Amines: Typically react under mild conditions with the isocyanate group to form carbamates and ureas.

Thiol Compounds: React with isocyanates in the presence of a base to form thiourethanes.

Major Products:

Carbamates: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Thiourethanes: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Synthesis of Active Pharmaceutical Ingredients (APIs) : 2,2-Dichlorocyclopropyl isocyanate is used as an intermediate in the synthesis of various APIs. Its ability to form stable linkages with amino compounds allows for the development of new therapeutic agents.

- Case Study : A study demonstrated the use of this compound in creating novel anti-cancer agents by modifying existing drug structures to enhance efficacy and reduce side effects.

Agrochemical Applications

- Pesticide Development : The compound has been explored for use in developing new pesticides. Its reactivity allows it to form derivatives that can target specific pests while minimizing environmental impact.

- Case Study : Research indicated that derivatives synthesized from this compound exhibited increased insecticidal activity against common agricultural pests compared to traditional compounds.

Polymer Chemistry

- Polyurethane Production : this compound can be utilized in the production of polyurethanes, which are widely used in coatings, adhesives, and foams due to their durability and versatility.

- Data Table: Properties of Polyurethanes Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Hardness (Shore A) | 85 |

| Thermal Stability | Up to 200°C |

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile. Isocyanates are known to pose health risks upon exposure, leading to respiratory issues and other health concerns.

Wirkmechanismus

The mechanism of action of 2,2-Dichlorocyclopropyl isocyanate involves the reactivity of the isocyanate group (−NCO) with nucleophiles. The isocyanate group undergoes nucleophilic addition reactions, forming stable carbamate, urea, or thiourethane linkages. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms on the cyclopropyl ring, which increases the electrophilicity of the isocyanate group .

Vergleich Mit ähnlichen Verbindungen

2,2-Dichlorocyclopropylbenzene: Similar in structure but lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.

1,1-Dichloro-2-phenylcyclopropane: Another related compound with a phenyl group instead of an isocyanate group, used in different synthetic applications.

Uniqueness: 2,2-Dichlorocyclopropyl isocyanate is unique due to the presence of both the highly reactive isocyanate group and the strained cyclopropyl ring with electron-withdrawing chlorine substituents. This combination makes it particularly useful in synthesizing complex organic molecules and advanced materials.

Biologische Aktivität

2,2-Dichlorocyclopropyl isocyanate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the synthesis, biological mechanisms, and potential applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of isocyanates, characterized by the presence of the isocyanate functional group (-N=C=O) attached to a dichlorocyclopropyl moiety. The synthesis typically involves the reaction of dichlorocyclopropane derivatives with phosgene or other isocyanate precursors under controlled conditions to yield the desired product.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing the gem-dichlorocyclopropane structure exhibit notable antimicrobial properties. A study evaluated various derivatives against gram-positive and gram-negative bacteria and found that certain this compound derivatives demonstrated superior antibacterial activity compared to commercial antibiotics. Specifically, some compounds were effective against Staphylococcus aureus strains, showing potential as new antimicrobial agents in the face of rising antibiotic resistance .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound derivative A | S. aureus ATCC 29213 | 0.5 µg/mL |

| This compound derivative B | E. coli ATCC 8739 | 1.0 µg/mL |

| This compound derivative C | C. albicans ATCC 10231 | 0.8 µg/mL |

2. Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in antitumor activity. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . This suggests potential applications in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The electrophilic nature of the isocyanate group allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or alteration of cellular signaling pathways.

Case Studies

Case Study 1: Occupational Exposure and Health Risks

A significant body of research has focused on the health risks associated with exposure to isocyanates in occupational settings. A case-referent study highlighted that exposure to low concentrations of isocyanates, including derivatives similar to this compound, was linked to increased incidences of occupational asthma . This underscores the importance of safety measures when handling such compounds.

Case Study 2: Agricultural Applications

The use of this compound as an agrochemical has been explored due to its insecticidal properties. Field trials demonstrated effective pest control with minimal environmental impact compared to traditional pesticides . This positions it as a viable candidate for sustainable agricultural practices.

Eigenschaften

IUPAC Name |

1,1-dichloro-2-isocyanatocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO/c5-4(6)1-3(4)7-2-8/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEUVAMEAPSJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.